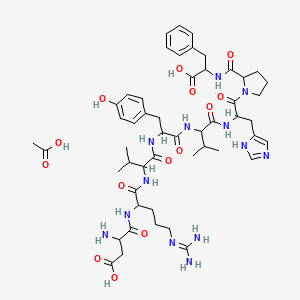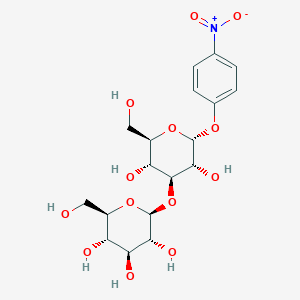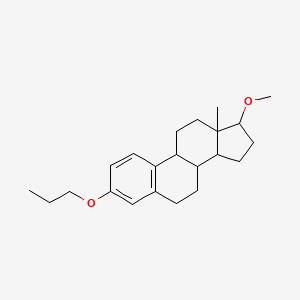![molecular formula C43H59CoN2O5S B13397065 Cobalt(3+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;4-methylbenzenesulfonate](/img/structure/B13397065.png)
Cobalt(3+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt(3+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;4-methylbenzenesulfonate is a complex organometallic compound It features a cobalt ion in the +3 oxidation state coordinated with a phenolate ligand and a sulfonate counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cobalt(3+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;4-methylbenzenesulfonate typically involves the following steps:
Ligand Preparation: The phenolate ligand is synthesized by reacting 2,4-ditert-butylphenol with 3,5-ditert-butyl-2-hydroxybenzaldehyde in the presence of a base to form the Schiff base.
Complex Formation: The Schiff base ligand is then reacted with cobalt(III) acetate in a suitable solvent, such as ethanol, under reflux conditions to form the cobalt complex.
Counterion Addition: Finally, 4-methylbenzenesulfonic acid is added to the reaction mixture to introduce the sulfonate counterion, resulting in the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt(3+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation-Reduction: The cobalt center can participate in redox reactions, where it can be reduced to cobalt(II) or oxidized to cobalt(IV) under appropriate conditions.
Ligand Substitution: The phenolate and sulfonate ligands can be substituted with other ligands, depending on the reaction conditions and the nature of the incoming ligand.
Coordination Reactions: The compound can form coordination complexes with other metal ions or organic molecules, potentially altering its chemical and physical properties.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Ligand Substitution: Reagents such as phosphines or amines can be used to substitute the existing ligands.
Coordination Reactions: Various metal salts or organic ligands can be used to form new coordination complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the cobalt center may yield cobalt(II) complexes, while ligand substitution can result in new organometallic compounds with different properties.
Applications De Recherche Scientifique
Cobalt(3+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;4-methylbenzenesulfonate has several scientific research applications:
Catalysis: The compound can act as a catalyst in various organic reactions, including oxidation and polymerization processes.
Materials Science: It can be used in the development of new materials with unique magnetic, electronic, or optical properties.
Biological Studies: The compound’s interactions with biological molecules can be studied to understand its potential as a therapeutic agent or a biochemical probe.
Industrial Applications: It can be used in the production of fine chemicals, pharmaceuticals, and advanced materials.
Mécanisme D'action
The mechanism of action of Cobalt(3+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;4-methylbenzenesulfonate involves its ability to coordinate with various substrates and facilitate chemical transformations. The cobalt center can undergo redox changes, enabling it to participate in electron transfer reactions. The phenolate and sulfonate ligands can stabilize the cobalt center and influence its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cobalt(3+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate
- Cobalt(3+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;chloride
Uniqueness
The uniqueness of Cobalt(3+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;4-methylbenzenesulfonate lies in its specific ligand environment and counterion, which can significantly influence its chemical properties and reactivity. The presence of the 4-methylbenzenesulfonate counterion can enhance the solubility and stability of the compound, making it more suitable for certain applications compared to its analogs with different counterions.
Propriétés
Formule moléculaire |
C43H59CoN2O5S |
|---|---|
Poids moléculaire |
774.9 g/mol |
Nom IUPAC |
cobalt(3+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;4-methylbenzenesulfonate |
InChI |
InChI=1S/C36H54N2O2.C7H8O3S.Co/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;1-6-2-4-7(5-3-6)11(8,9)10;/h17-22,29-30,39-40H,13-16H2,1-12H3;2-5H,1H3,(H,8,9,10);/q;;+3/p-3 |
Clé InChI |
VPVIMRWIBFMDDY-UHFFFAOYSA-K |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Co+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-(4-Fluorophenyl)-2-oxidanylidene-4-(4-phenylmethoxyphenyl)azetidin-3-yl]propanoic acid](/img/structure/B13397001.png)



![2-[[2-[[2-[[1-Azepanyl(oxo)methyl]amino]-4-methyl-1-oxopentyl]amino]-3-(1-methyl-3-indolyl)-1-oxopropyl]amino]-3-(2-pyridinyl)propanoic acid](/img/structure/B13397015.png)


![1-[2-(3-Nitrophenyl)benzo[d]imidazo[2,1-b]-thiazol-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13397026.png)
![4-Acetamido-5-chloro-2-methoxy-N-[3-(methoxypiperidin-4-YL)]benzamide](/img/structure/B13397039.png)
![tert-Butyl 2-[5-(4-Chlorophenyl)-6,7-dimethyl-2-oxo-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepin-3-yl]acetate](/img/structure/B13397044.png)


![17-(2,3-Dihydroxy-6-methylheptan-2-yl)-2,3,5,11,14-pentahydroxy-10,13-dimethyl-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one](/img/structure/B13397074.png)
